2-(2-methoxyethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-9-16-12(21-17-9)8-15-13(18)10-3-4-14-11(7-10)20-6-5-19-2/h3-4,7H,5-6,8H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPASDDWMSJMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=NC=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Methodology :
- Starting material : 2-Chloropyridine-4-carboxylic acid.
- Reagents : Sodium 2-methoxyethoxide (prepared from 2-methoxyethanol and NaH).
- Conditions : Reflux in anhydrous DMF at 110°C for 12–24 hours.
Example :
2-Chloropyridine-4-carboxylic acid (10 mmol) reacts with sodium 2-methoxyethoxide (15 mmol) in DMF, yielding 2-(2-methoxyethoxy)pyridine-4-carboxylic acid (78% yield).
Advantages :
- Direct substitution avoids multi-step protection/deprotection.
- Scalable for industrial applications.
Limitations :
- Requires strict anhydrous conditions to prevent hydrolysis.
Hydrolysis of Cyanopyridine Derivatives
Methodology :
- Starting material : 2-(2-Methoxyethoxy)-4-cyanopyridine.
- Reagents : NaOH (30%) under reflux.
- Conditions : Hydrolysis at 70°C for 4–12 hours, followed by acidification with HCl to pH 2.5–6.5.
Example :
2-(2-Methoxyethoxy)-4-cyanopyridine undergoes alkaline hydrolysis to yield the carboxylic acid (89.6% yield).
Advantages :
- High yields under mild conditions.
- Compatible with sensitive functional groups.
Synthesis of (3-Methyl-1,2,4-Oxadiazol-5-yl)Methylamine
Amidoxime Cyclization
Methodology :
- Step 1 : Reaction of propionitrile with hydroxylamine hydrochloride to form propionamidoxime.
- Step 2 : Cyclization with acetyl chloride or acetic anhydride under basic conditions (e.g., TEA, T3P).
Example :
Propionamidoxime (10 mmol) reacts with acetyl chloride (12 mmol) in TEA/DCM, yielding 3-methyl-1,2,4-oxadiazole-5-carbaldehyde (85% yield). Subsequent reduction with NaBH4 gives the corresponding alcohol, which is converted to the amine via Gabriel synthesis.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NH2OH·HCl, MgO | H2O | 80°C | 90% |
| 2 | AcCl, TEA | DCM | 0°C→RT | 85% |
Microwave-Assisted Synthesis
Methodology :
- Reactants : Amidoxime and acyl chloride.
- Conditions : Microwave irradiation (300 W, 100°C, 10 min) with NH4F/Al2O3 catalyst.
Example :
Propionamidoxime and acetyl chloride react under microwave irradiation to yield 3-methyl-1,2,4-oxadiazole (92% yield).
Advantages :
- Reduced reaction time (minutes vs. hours).
- Environmentally friendly (minimal solvent use).
Amide Bond Formation
Carbodiimide-Mediated Coupling
Methodology :
- Reactants : 2-(2-Methoxyethoxy)pyridine-4-carboxylic acid and (3-methyl-1,2,4-oxadiazol-5-yl)methylamine.
- Reagents : EDC·HCl, HOBt, DIPEA in DMF.
Example :
The carboxylic acid (5 mmol) reacts with the amine (5.5 mmol) using EDC·HCl (6 mmol) and HOBt (6 mmol) in DMF at 0°C→RT, yielding the target compound (76% yield).
Optimization Data :
| Coupling Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| EDC/HOBt | DMF | 0°C→RT | 76% |
| T3P | THF | RT | 82% |
Acyl Chloride Route
Methodology :
- Step 1 : Conversion of the carboxylic acid to acyl chloride using SOCl2 or oxalyl chloride.
- Step 2 : Reaction with the amine in presence of a base (e.g., pyridine).
Example :
2-(2-Methoxyethoxy)pyridine-4-carbonyl chloride (4 mmol) reacts with the amine (4.4 mmol) in pyridine/THF, yielding the amide (81% yield).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 95 | 12–24 h | High |
| Microwave Cyclization | 92 | 98 | 10 min | Moderate |
| EDC/HOBt Coupling | 76 | 97 | 6 h | High |
Key Findings :
- Microwave-assisted oxadiazole synthesis offers the highest efficiency.
- T3P-mediated coupling improves yields compared to EDC/HOBt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethoxy group.
Reduction: Reduction reactions could target the oxadiazole ring or the isonicotinamide core.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
The 1,2,4-oxadiazole moiety is known for its diverse biological activities, particularly in anticancer research. Compounds containing this structure have shown promising results against various cancer cell lines:
- Case Study: A series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .
Antimicrobial Properties
Research has indicated that derivatives of oxadiazole possess significant antimicrobial properties:
- Case Study: A study demonstrated that 1,2,4-oxadiazole derivatives exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the oxadiazole ring enhanced the antimicrobial efficacy .
Anti-inflammatory Effects
The compound's potential in treating inflammatory diseases has also been explored:
- Case Study: In vivo studies showed that certain oxadiazole derivatives could reduce inflammation markers in animal models of arthritis. These findings suggest that the compound may serve as a lead structure for developing anti-inflammatory drugs .
Amidoxime Method
This method involves the cyclization of amidoximes with carboxylic acids to form 1,2,4-oxadiazoles. The reaction conditions can be optimized using various catalysts to improve yield and purity.
Nitrile Oxide Cycloaddition
Another effective approach is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles under mild conditions. This method allows for the formation of substituted oxadiazoles with diverse functional groups .
Green Chemistry Approaches
Recent advancements have focused on environmentally friendly synthetic methods utilizing mechanochemistry or microwave-assisted synthesis to enhance reaction efficiency and reduce solvent use .
| Compound ID | Target Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Anticancer |
| Compound B | HCT-116 | 0.19 | Anticancer |
| Compound C | Staphylococcus aureus | 12.5 | Antibacterial |
| Compound D | E. coli | 15 | Antibacterial |
Table 2: Synthesis Methods for Oxadiazole Derivatives
| Method | Key Reagents | Yield (%) | Comments |
|---|---|---|---|
| Amidoxime Method | Amidoximes + Carboxylic Acids | 60-90 | Requires optimization |
| Nitrile Oxide Cycloaddition | Nitriles + Nitrile Oxides | 50-80 | Mild conditions preferred |
| Microwave-Assisted Synthesis | Various substrates | Up to 95 | Green chemistry approach |
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Core Heterocycle : The pyridine core in the target compound distinguishes it from benzamide (Compound 45, ) or imidazopyridine (Example 420, ) analogs. Pyridine derivatives often exhibit improved solubility and binding to ATP pockets in kinases .
Linker Chemistry: The carboxamide linker in the target compound contrasts with thioether (Compound 45) or amino (Example 420) linkers. Carboxamides generally enhance hydrogen-bonding interactions with biological targets compared to thioethers, which may prioritize membrane permeability .
Substituent Effects : The 2-methoxyethoxy group in the target compound likely improves water solubility relative to lipophilic groups like cyclopentyl () or dichlorophenyl (Compound 45) .
Pharmacological Implications and Limitations
- Therapeutic Potential: The oxadiazole moiety is associated with kinase inhibition (e.g., JAK2/STAT3 pathways) and antiviral activity (e.g., SARS-CoV-2 protease binding) . The pyridine core may further modulate selectivity.
- Limitations : Absence of direct bioactivity data for the target compound necessitates caution. Structural analogs with thioether linkers (Compound 45) show reduced solubility, suggesting the target’s 2-methoxyethoxy group may address this .
Biological Activity
2-(2-Methoxyethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for the compound is , and it features a pyridine ring substituted with a carboxamide group and an oxadiazole moiety. The presence of the 1,2,4-oxadiazole heterocycle is notable for its diverse biological activities, which have been extensively studied in recent years.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 9.27 |
| CaCo-2 (Colorectal Cancer) | 2.76 |
| LXFA 629 (Lung Adenocarcinoma) | 0.003 |
These results suggest that modifications to the oxadiazole structure can enhance anticancer activity significantly .
2. Anti-inflammatory Properties
Compounds with oxadiazole moieties have also been reported to exhibit anti-inflammatory effects. The inhibition of cyclooxygenases (COX-1 and COX-2) is a common mechanism through which these compounds exert their anti-inflammatory effects. This activity is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).
3. Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been documented against various pathogens. These compounds demonstrate efficacy against bacterial strains by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity: Many oxadiazole derivatives inhibit enzymes such as histone deacetylases (HDACs), which play critical roles in cancer progression and inflammation.
- Interaction with Cellular Targets: The compound may interact with specific receptors or proteins involved in cell signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Antitumor Efficacy: A study evaluating the compound's cytotoxicity against multiple cancer cell lines reported an IC50 value as low as 0.003 µM against lung adenocarcinoma cells, indicating potent antitumor activity .
- Selectivity Against Cancer Cells: Research has shown that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment .
- Potential for Drug Development: The unique structural features of this compound make it a promising candidate for further development into therapeutic agents targeting various diseases, including cancer and inflammatory disorders .
Q & A
Basic: What are the recommended synthetic routes for 2-(2-methoxyethoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide, and how can multi-step yields be optimized?
Methodological Answer:
The synthesis of structurally analogous carboxamide derivatives typically involves sequential coupling reactions and heterocyclic ring formation. For example:
- Step 1: Activation of pyridine-4-carboxylic acid using carbodiimide reagents (e.g., EDC or DCC) to form an active ester intermediate.
- Step 2: Nucleophilic substitution with 3-methyl-1,2,4-oxadiazole-5-methanamine under anhydrous conditions.
- Step 3: Introduction of the 2-methoxyethoxy group via Mitsunobu reaction or SN2 displacement, depending on precursor availability .
Optimization: Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, fractional factorial designs can minimize experimental runs while maximizing yield .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR to confirm regiochemistry of the oxadiazole ring and methoxyethoxy substitution. Key signals include aromatic protons (δ 7.5–8.5 ppm) and methoxy groups (δ 3.2–3.8 ppm).
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) to verify purity (>95%) and molecular ion ([M+H]+ predicted m/z: ~349.1) .
- X-ray Crystallography: For absolute stereochemical confirmation, co-crystallize with a chiral auxiliary (e.g., L-tartaric acid derivatives) .
Advanced: How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to calculate electron density maps and identify nucleophilic/electrophilic regions. For example, the oxadiazole ring’s electron-deficient nature may favor interactions with biological targets .
- Molecular Docking: Dock the compound into target proteins (e.g., kinase enzymes) using software like AutoDock Vina. Prioritize derivatives with improved binding affinity scores (ΔG < −8 kcal/mol) and complementary hydrogen bonds to catalytic residues .
Advanced: What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
Methodological Answer:
- Metabolic Stability Assays: Test hepatic microsomal stability (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the methoxy group) .
- Pharmacokinetic Profiling: Compare plasma protein binding (PPB) and logP values. Low solubility (logP > 3) may explain poor in vivo efficacy despite promising in vitro activity .
- Dose-Response Refinement: Use Hill slope analysis to differentiate between true target engagement and off-target effects .
Advanced: How can reaction engineering principles improve scalability for lab-to-pilot transitions?
Methodological Answer:
- Continuous Flow Reactors: Implement tubular reactors for exothermic steps (e.g., oxadiazole ring formation) to enhance heat transfer and reduce side reactions .
- Membrane Separation: Use nanofiltration membranes to isolate intermediates, reducing solvent waste and purification time .
- Kinetic Modeling: Develop a rate law for key steps (e.g., carboxamide coupling) to predict optimal residence times and catalyst turnover .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods with ≥0.5 m/s face velocity to minimize inhalation risks .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous cleanup due to potential hydrolysis of the oxadiazole ring .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How do structural modifications (e.g., oxadiazole-to-thiadiazole substitution) affect reactivity and stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (Td) of analogs. Thiadiazole derivatives may exhibit lower thermal stability due to weaker C–S bonds versus C–O in oxadiazoles .
- Hydrolytic Stability: Perform accelerated stability studies (40°C/75% RH) in buffer solutions (pH 1–9). Oxadiazoles are prone to ring-opening under acidic conditions, while thiadiazoles show higher resilience .
Advanced: What methodologies validate target engagement in complex biological matrices?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor protein-ligand binding by measuring target protein melting shifts in cell lysates .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) using immobilized target proteins. Ensure a signal-to-noise ratio >10 for low-abundance targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
